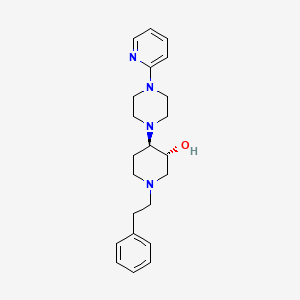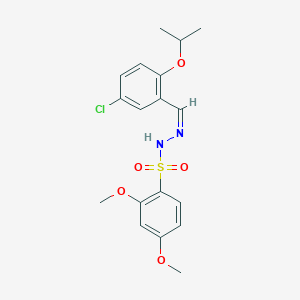![molecular formula C17H24N4 B5081711 N,N-diethyl-3-[[(6-methylpyridin-2-yl)methylamino]methyl]pyridin-2-amine](/img/structure/B5081711.png)
N,N-diethyl-3-[[(6-methylpyridin-2-yl)methylamino]methyl]pyridin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-diethyl-3-[[(6-methylpyridin-2-yl)methylamino]methyl]pyridin-2-amine is a complex organic compound that belongs to the class of pyridine derivatives. This compound is characterized by its unique structure, which includes two pyridine rings connected by a diethylamino group and a methylamino group. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-3-[[(6-methylpyridin-2-yl)methylamino]methyl]pyridin-2-amine typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-chloromethyl-6-methylpyridine with diethylamine under basic conditions to form the intermediate N,N-diethyl-6-methylpyridin-2-amine. This intermediate is then reacted with 2-chloromethylpyridine in the presence of a base to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization and distillation are employed to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
N,N-diethyl-3-[[(6-methylpyridin-2-yl)methylamino]methyl]pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diethylamino or methylamino groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles such as halides, alkoxides, and amines.
Major Products Formed
Oxidation: N-oxides of the original compound.
Reduction: Reduced amine derivatives.
Substitution: Substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
N,N-diethyl-3-[[(6-methylpyridin-2-yl)methylamino]methyl]pyridin-2-amine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of N,N-diethyl-3-[[(6-methylpyridin-2-yl)methylamino]methyl]pyridin-2-amine involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can modulate the activity of metalloenzymes. Additionally, its ability to interact with nucleophilic sites in biological molecules can lead to the inhibition or activation of specific biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N-diethyl-3-methylpyridin-2-amine
- N,N-diethyl-6-methylpyridin-2-amine
- N,N-diethyl-2-pyridylamine
Uniqueness
N,N-diethyl-3-[[(6-methylpyridin-2-yl)methylamino]methyl]pyridin-2-amine is unique due to the presence of both diethylamino and methylamino groups, which confer distinct chemical properties and reactivity. This structural feature allows for specific interactions with molecular targets, making it valuable in various scientific applications.
Eigenschaften
IUPAC Name |
N,N-diethyl-3-[[(6-methylpyridin-2-yl)methylamino]methyl]pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4/c1-4-21(5-2)17-15(9-7-11-19-17)12-18-13-16-10-6-8-14(3)20-16/h6-11,18H,4-5,12-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUHYCSJMOHZZPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=C(C=CC=N1)CNCC2=CC=CC(=N2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-cyclopentyl-N'-[2-(methylthio)ethyl][1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5081633.png)
![[4-[(4-Methylphenyl)sulfanylmethyl]phenyl]-(4-methylpiperazin-1-yl)methanone](/img/structure/B5081637.png)

![N-{1-[1-(3,4-dimethylbenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenoxypropanamide](/img/structure/B5081669.png)

![N-methyl-6-(4-morpholinyl)-N-(5-quinolinylmethyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5081686.png)


![2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]thio}-N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)acetamide](/img/structure/B5081705.png)
![N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinolin-6-yl)acetamide](/img/structure/B5081724.png)
![biphenyl-4-yl[3-hydroxy-3-(trifluoromethyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]methanone](/img/structure/B5081728.png)
![N-[[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]carbamothioyl]-3-chloro-4-ethoxybenzamide](/img/structure/B5081735.png)
![2-hydroxy-2-phenyl-N'-[1-(propan-2-yl)piperidin-4-ylidene]acetohydrazide](/img/structure/B5081743.png)

